REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]2[C:10]([C:11]#[N:12])=[N:9][N:8]([CH2:13][C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=3[F:20])[C:5]2=[N:6][CH:7]=1.C(O)C.C[O-].[Na+].[Cl-:27].[NH4+:28]>CO>[ClH:27].[F:1][C:2]1[CH:3]=[C:4]2[C:10]([C:11](=[NH:28])[NH2:12])=[N:9][N:8]([CH2:13][C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=3[F:20])[C:5]2=[N:6][CH:7]=1 |f:2.3,4.5,7.8|
|
Name
|
|
Quantity
|
406 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C2C(=NC1)N(N=C2C#N)CC2=C(C=CC=C2)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
sodium methoxide
|
Quantity
|
54.1 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
88.4 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated to 65° C.
|
Type
|
STIRRING
|
Details
|
stirred at 65° C. for 3.5 h
|
Duration
|
3.5 h
|
Type
|
DISTILLATION
|
Details
|
The solvents were distilled off
|
Type
|
STIRRING
|
Details
|
the residue was stirred with 1.6 1 of ethyl acetate overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The precipitated solids were filtered off with suction
|
Type
|
WASH
|
Details
|
washed twice with 140 ml each time of ethyl acetate
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum
|
Type
|
CUSTOM
|
Details
|
drying cabinet at 50° C. under a gentle nitrogen
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
Cl.FC=1C=C2C(=NC1)N(N=C2C(N)=N)CC2=C(C=CC=C2)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |